3-(5-Methyl-1,3,4-oxadiazol-2-yl)bicyclo[1.1.1]pentan-1-amine
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Overview
Description
3-(5-Methyl-1,3,4-oxadiazol-2-yl)bicyclo[1.1.1]pentan-1-amine is a compound that features a unique bicyclo[1.1.1]pentane core, which is known for its high strain and rigidity. The presence of the 1,3,4-oxadiazole ring adds to its chemical diversity, making it an interesting subject for research in various fields such as medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methyl-1,3,4-oxadiazol-2-yl)bicyclo[1.1.1]pentan-1-amine typically involves the formation of the 1,3,4-oxadiazole ring followed by its attachment to the bicyclo[1.1.1]pentane core. One common method involves the cyclization of acyclic semicarbazide or thiosemicarbazide derivatives using reagents such as POCl3, PCl5, or PPA . Another approach includes the use of microwave-assisted synthesis, solid-phase synthesis, and Pd-catalyzed methods .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(5-Methyl-1,3,4-oxadiazol-2-yl)bicyclo[1.1.1]pentan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the oxadiazole ring or the bicyclo[1.1.1]pentane core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen functionalities, while reduction may produce amine derivatives.
Scientific Research Applications
3-(5-Methyl-1,3,4-oxadiazol-2-yl)bicyclo[1.1.1]pentan-1-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Explored for its potential as a drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its rigid and stable structure.
Mechanism of Action
The mechanism of action of 3-(5-Methyl-1,3,4-oxadiazol-2-yl)bicyclo[1.1.1]pentan-1-amine involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The bicyclo[1.1.1]pentane core provides structural rigidity, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Aryl-1,3,4-oxadiazol-2-yl)methylbenzo[d]thiazol-2(3H)-ones
- 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl)thiazolidin-4-one Derivatives
- 5-Substituted-3-methyl/benzyl-1,3,4-oxadiazol-2(3H)-ones
Uniqueness
3-(5-Methyl-1,3,4-oxadiazol-2-yl)bicyclo[1.1.1]pentan-1-amine stands out due to its unique combination of the strained bicyclo[1.1.1]pentane core and the versatile 1,3,4-oxadiazole ring. This combination imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H11N3O |
---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
3-(5-methyl-1,3,4-oxadiazol-2-yl)bicyclo[1.1.1]pentan-1-amine |
InChI |
InChI=1S/C8H11N3O/c1-5-10-11-6(12-5)7-2-8(9,3-7)4-7/h2-4,9H2,1H3 |
InChI Key |
WEQBVFAYRXCDDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(O1)C23CC(C2)(C3)N |
Origin of Product |
United States |
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